molecular formula C17H24O4 B310599 Butyl 4-[(2-ethylbutanoyl)oxy]benzoate

Butyl 4-[(2-ethylbutanoyl)oxy]benzoate

Cat. No.: B310599
M. Wt: 292.4 g/mol
InChI Key: ZOFNMFYCIVCODL-UHFFFAOYSA-N
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Description

Butyl 4-[(2-ethylbutanoyl)oxy]benzoate is a benzoic acid derivative featuring a butyl ester group at the carboxylate position and a 2-ethylbutanoyloxy substituent at the para position of the aromatic ring. Its molecular structure (C₁₈H₂₆O₄) combines the lipophilic characteristics of the butyl chain with the steric bulk of the branched 2-ethylbutanoyl moiety. This structural complexity distinguishes it from simpler alkyl benzoates, such as methyl or ethyl benzoate, which lack additional acyloxy substitutions .

The compound is likely synthesized via a two-step esterification process: (1) introduction of the butyl group to benzoic acid, followed by (2) substitution of the para-hydroxy group with 2-ethylbutanoyl chloride. Such methods align with isolation techniques described for structurally analogous esters, including column chromatography and spectroscopic characterization (e.g., NMR, mass spectrometry) .

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

butyl 4-(2-ethylbutanoyloxy)benzoate

InChI

InChI=1S/C17H24O4/c1-4-7-12-20-16(18)14-8-10-15(11-9-14)21-17(19)13(5-2)6-3/h8-11,13H,4-7,12H2,1-3H3

InChI Key

ZOFNMFYCIVCODL-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C(CC)CC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of Butyl 4-[(2-ethylbutanoyl)oxy]benzoate can be inferred through comparisons with structurally related benzoate esters. Key analogs include alkyl benzoates (e.g., methyl, ethyl, butyl benzoate) and substituted benzoates (e.g., ethyl 4-(sulfooxy)benzoate, para-hydroxybenzoate esters).

Table 1: Comparative Analysis of Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Trend) Applications Toxicity Profile (Inferred)
This compound C₁₈H₂₆O₄ 306.40 Butyl ester, 2-ethylbutanoyloxy Low water solubility Cosmetics, pharmaceuticals (hypothetical) Likely low acute toxicity (see Butyl Benzoate )
Methyl Benzoate C₈H₈O₂ 136.15 Methyl ester Moderate in organic solvents Fragrances, food additives Low acute toxicity (LD₅₀ > 2000 mg/kg)
Ethyl 4-(sulfooxy)benzoate C₉H₁₀O₅S 230.23 Ethyl ester, sulfated para group High polarity Unclear (isolated from bamboo shoots) Not reported
Butyl Benzoate C₁₁H₁₄O₂ 178.23 Butyl ester Lipophilic Cosmetic emollient Low irritation potential
Ethyl Paraben (Ethyl 4-hydroxybenzoate) C₉H₁₀O₃ 166.17 Ethyl ester, para-hydroxy Moderate in ethanol Preservative Moderate cytotoxicity at high doses

Key Findings:

Structural Impact on Solubility: The 2-ethylbutanoyloxy group in this compound introduces significant steric hindrance and lipophilicity, reducing water solubility compared to simpler esters like methyl benzoate. This property may enhance its stability in lipid-rich formulations (e.g., creams, ointments) .

Toxicity and Safety :
Butyl benzoate, a structural analog, exhibits low acute toxicity (oral LD₅₀ > 5000 mg/kg in rats) and minimal dermal irritation, suggesting similar safety for the target compound . However, the branched acyloxy group could alter metabolic pathways, necessitating specific toxicological studies.

Functional Versatility :
Unlike ethyl 4-(sulfooxy)benzoate (a sulfated derivative with high polarity), the target compound’s lipophilicity aligns it more closely with butyl benzoate, which is valued in cosmetics for its emollient properties .

Synthetic and Analytical Challenges : The compound’s branched structure complicates crystallization and spectral analysis. Techniques such as X-ray crystallography (via programs like SHELXL) or advanced NMR spectroscopy may be required for precise characterization, as demonstrated in studies of related esters .

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